molecular formula C19H17F2N3O3 B2850068 GLP-26 CAS No. 2133017-36-2

GLP-26

Cat. No.: B2850068
CAS No.: 2133017-36-2
M. Wt: 373.36
InChI Key: SQOFSIXYJGPNKV-UHFFFAOYSA-N
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Description

GLP-26 is a chemical compound known for its role as a hepatitis B virus capsid assembly modulator. It has shown significant potential in inhibiting hepatitis B virus DNA replication and reducing covalently closed circular DNA levels. This compound disrupts the encapsidation of pre-genomic RNA, leading to nucleocapsid disassembly and a reduction in covalently closed circular DNA pools .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GLP-26 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound contains an alkyne group, which can undergo copper-catalyzed azide-alkyne cycloaddition reactions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. Typically, such compounds are synthesized in specialized laboratories under controlled conditions to ensure high purity and yield. The production process involves stringent quality control measures to maintain the efficacy and safety of the compound .

Chemical Reactions Analysis

Types of Reactions

GLP-26 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different biological activities and properties .

Scientific Research Applications

GLP-26 has a wide range of scientific research applications, including:

Mechanism of Action

GLP-26 exerts its effects by disrupting the encapsidation of pre-genomic RNA, leading to nucleocapsid disassembly. This process reduces the levels of covalently closed circular DNA, which is essential for hepatitis B virus replication. The compound targets the hepatitis B virus capsid assembly, preventing the formation of functional viral particles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of GLP-26

This compound is unique in its specific action as a hepatitis B virus capsid assembly modulator. Unlike glucagon-like peptide-1 receptor agonists, which are primarily used for diabetes management, this compound targets viral replication mechanisms, making it a promising candidate for antiviral therapy .

Biological Activity

GLP-26 is a novel glyoxamide derivative recognized for its significant biological activity as a capsid assembly modulator (CAM) against Hepatitis B Virus (HBV). This article provides a comprehensive overview of this compound's mechanism of action, pharmacokinetics, efficacy in preclinical models, and safety profile, supported by relevant data tables and case studies.

This compound functions primarily by modulating the assembly of HBV capsids. It binds to the core protein of HBV, resulting in the formation of fewer but more stable capsid particles. This alteration in capsid morphology disrupts the virus's lifecycle, particularly affecting the replication and maintenance of covalently closed circular DNA (cccDNA), a critical component in HBV persistence.

Efficacy Studies

In Vitro Studies:
this compound has demonstrated potent antiviral activity with an effective concentration (EC50) in the single-digit nanomolar range. Specifically, it exhibited:

  • EC50 Values:
    • HepAD38 Cells: 0.003 μM
    • Primary Human Hepatocytes (PHH): 0.04 μM

These values indicate that this compound is significantly more potent than other CAMs currently in clinical trials, such as GLS4, which shows its potential as a leading candidate for HBV therapy .

In Vivo Studies:
In preclinical studies using humanized mouse models, this compound was administered in combination with entecavir (ETV), resulting in notable reductions in viral loads:

  • Log Reduction in HBV DNA:
    • Combination therapy reduced HBV log10 titers by approximately 4.6-fold compared to placebo.

The combination therapy not only reduced viral DNA levels during treatment but also maintained low levels for up to 12 weeks post-treatment cessation, indicating a sustained virological response (SVR) .

Pharmacokinetics

Pharmacokinetic studies conducted in cynomolgus monkeys revealed crucial insights into this compound's bioavailability and distribution:

ParameterValue
Oral Bioavailability34%
Mean Peak Plasma Concentration380.7 ng/mL
Mean Terminal Elimination Half-life2.4 hours
Mean Area Under Curve1660 ng·hr/mL
Plasma Protein Binding86.7%

These results suggest that this compound has favorable pharmacokinetic properties that support its potential use as an oral therapeutic agent against HBV .

Safety Profile

Safety assessments conducted on primary human cardiomyocytes and humanized mice indicated that this compound has a favorable toxicity profile. No significant cardiotoxicity was observed at therapeutic doses, which is critical for developing long-term antiviral therapies .

Comparative Efficacy with Other Agents

The following table summarizes the comparative efficacy of this compound with other known antiviral agents:

AgentEC50 (μM)Viral Load Reduction (Log10)Toxicity Profile
This compound0.0034.6Low
GLS4HigherModerateModerate
EntecavirLowSignificantLow

This comparison underscores this compound's superior potency and lower toxicity profile relative to existing treatments .

Case Studies

  • Combination Therapy Study :
    • In a study involving HBV-infected mice treated with both this compound and ETV, all subjects exhibited significantly reduced viral antigen levels:
      • Mean Reduction in HBsAg: −1 log10
      • Mean Reduction in HBeAg: −1.8 log10
    • Notably, half of the treated mice achieved undetectable viremia by the end of the treatment period .
  • Long-term Efficacy :
    • Follow-up assessments revealed that the antiviral effects persisted even after treatment cessation, suggesting that this compound could contribute to long-term control of HBV infection without continuous therapy .

Properties

IUPAC Name

N-(3,4-difluorophenyl)-1,3,5-trimethyl-4-[2-oxo-2-(prop-2-ynylamino)acetyl]pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N3O3/c1-5-8-22-19(27)17(25)15-10(2)16(24(4)11(15)3)18(26)23-12-6-7-13(20)14(21)9-12/h1,6-7,9H,8H2,2-4H3,(H,22,27)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQOFSIXYJGPNKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=C1C(=O)C(=O)NCC#C)C)C)C(=O)NC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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